molecular formula C9H9Cl2NOS B14481826 N-(2,4-Dichloro-5-methoxyphenyl)ethanethioamide CAS No. 65182-99-2

N-(2,4-Dichloro-5-methoxyphenyl)ethanethioamide

Cat. No.: B14481826
CAS No.: 65182-99-2
M. Wt: 250.14 g/mol
InChI Key: KYFKOGSHSIHDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichloro-5-methoxyphenyl)ethanethioamide is an organic compound with the molecular formula C9H9Cl2NOS It is characterized by the presence of two chlorine atoms, a methoxy group, and a thioamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichloro-5-methoxyphenyl)ethanethioamide typically involves the reaction of 2,4-dichloro-5-methoxyaniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichloro-5-methoxyphenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,4-Dichloro-5-methoxyphenyl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dichloro-5-methoxyphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichloro-5-methoxyphenyl)acetamide: Similar in structure but with an acetamide group instead of a thioamide group.

    N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: Contains additional methoxy and ethoxy groups.

Uniqueness

N-(2,4-Dichloro-5-methoxyphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where the thioamide functionality is required.

Properties

CAS No.

65182-99-2

Molecular Formula

C9H9Cl2NOS

Molecular Weight

250.14 g/mol

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)ethanethioamide

InChI

InChI=1S/C9H9Cl2NOS/c1-5(14)12-8-4-9(13-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,14)

InChI Key

KYFKOGSHSIHDEO-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC(=C(C=C1Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.